molecular formula C10H15NO3S B14794499 N-(1-hydroxypropan-2-yl)-4-methylbenzenesulfonamide

N-(1-hydroxypropan-2-yl)-4-methylbenzenesulfonamide

Cat. No.: B14794499
M. Wt: 229.30 g/mol
InChI Key: GMRUIWLGWXFWAI-UHFFFAOYSA-N
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Description

N-(1-hydroxypropan-2-yl)-4-methylbenzenesulfonamide is a chemical compound with a molecular structure that includes a hydroxypropan-2-yl group attached to a 4-methylbenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-hydroxypropan-2-yl)-4-methylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 1-amino-2-propanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(1-hydroxypropan-2-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the sulfonamide group may produce an amine .

Scientific Research Applications

N-(1-hydroxypropan-2-yl)-4-methylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-hydroxypropan-2-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The hydroxypropan-2-yl group can form hydrogen bonds with target molecules, while the sulfonamide group can interact with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-hydroxypropan-2-yl)-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(1-hydroxypropan-2-yl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S/c1-8-3-5-10(6-4-8)15(13,14)11-9(2)7-12/h3-6,9,11-12H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMRUIWLGWXFWAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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